molecular formula C11H14O3 B1272710 4-Oxoadamantane-1-carboxylic acid CAS No. 56674-87-4

4-Oxoadamantane-1-carboxylic acid

Cat. No. B1272710
Key on ui cas rn: 56674-87-4
M. Wt: 194.23 g/mol
InChI Key: VFNJWHFPIRNNRQ-UHFFFAOYSA-N
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Patent
US07528282B2

Procedure details

A 5L 4-neck flask equipped with N2 inlet/bubbler with H2O trap, overhead stirring, and an addition funnel was charged with 30% oleum (˜10.5 volumes, 2.2 L, 8×500 g bottles+100 mL), and heated to 50° C. under a slight N2 flow. 5-Hydroxy-2-adamantanone (220 g, 81 wt % purity, 1.07 mol) was dissolved in 5 volumes HCO2H (˜98%, 1.10 L) and added drop-wise to the warm oleum solution over 5 hours. The addition rate was adjusted to maintain the internal temperature between 70-90° C. After stirring an additional 2 hours at 70° C. The reaction solution was cooled to 10° C. in an ice bath. 20 volumes of 10% NaCl aq (4 L) were cooled to <10° C., the crude reaction mixture was quenched into the brine solution in batches, maintaining an internal temperature <70° C. The quenched reaction solution was combined with a second identical reaction mixture for isolation. The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L) and the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L). The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L). The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L). The Na2CO3 layer was then adjusted to pH 1-2 with concentrated HCl (˜2 volumes, product precipitates out of solution). The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L), and the organic layer was washed 1×2 volumes with 10% NaCl. The organic solution was then dried over Na2SO4, filtered, concentrated to ˜¼ volume, then chase distilled with 2 volumes EtOAc (1 L). Nucleation occurred during this distillation. The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane and cooled to room temperature. The suspension was then filtered, and the liquors were recirculated 2× to wash the wet cake. The resultant material was dried overnight at 50° C., 20 mm Hg to afford the title compound.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.O[C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([C:14]3=[O:21])[CH2:12]1)[CH2:18]2.[Na+].[Cl-].[CH:24]([OH:26])=[O:25]>>[O:21]=[C:14]1[CH:15]2[CH2:20][C:11]3([C:24]([OH:26])=[O:25])[CH2:18][CH:17]([CH2:19][CH:13]1[CH2:12]3)[CH2:16]2 |f:0.1,3.4|

Inputs

Step One
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.2 L
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Three
Name
Quantity
220 g
Type
reactant
Smiles
OC12CC3C(C(CC(C1)C3)C2)=O
Name
Quantity
1.1 L
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Five
Name
Quantity
4 L
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature between 70-90° C
STIRRING
Type
STIRRING
Details
After stirring an additional 2 hours at 70° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 10° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched into the brine solution in batches
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature <70° C
CUSTOM
Type
CUSTOM
Details
The quenched reaction solution
EXTRACTION
Type
EXTRACTION
Details
The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L)
WASH
Type
WASH
Details
the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L)
EXTRACTION
Type
EXTRACTION
Details
The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L)
WASH
Type
WASH
Details
The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L)
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L)
WASH
Type
WASH
Details
the organic layer was washed 1×2 volumes with 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
chase distilled with 2 volumes EtOAc (1 L)
DISTILLATION
Type
DISTILLATION
Details
Nucleation occurred during this distillation
DISTILLATION
Type
DISTILLATION
Details
The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered
WASH
Type
WASH
Details
to wash the wet cake
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant material was dried overnight at 50° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
O=C1C2CC3(CC(CC1C3)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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